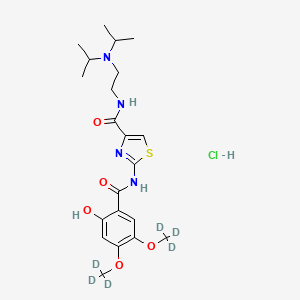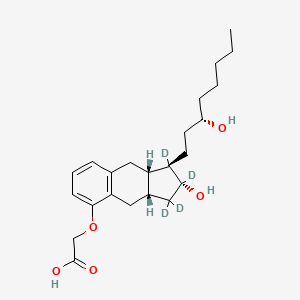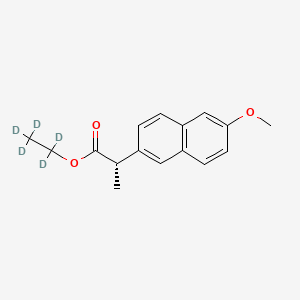
8-Hydroxy Carvedilol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy Carvedilol-d3 is a deuterated derivative of Carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure . The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Carvedilol-d3 involves multiple steps. Initially, 4-hydroxy carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 4-(2,3-epoxypropoxy) carbazole . This intermediate is then treated with 2-(2-methoxyphenoxy)ethanamine under neat reaction conditions to yield Carvedilol . The deuterium substitution is introduced by using deuterated reagents in the synthesis process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Techniques like solvent evaporation and crystallization are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy Carvedilol-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
8-Hydroxy Carvedilol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Carvedilol.
Biology: Employed in studies to understand the biological effects and interactions of Carvedilol at the molecular level.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies to improve drug formulations.
Mechanism of Action
8-Hydroxy Carvedilol-d3 exerts its effects by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and blood pressure . It also acts on alpha-1 adrenergic receptors, causing vasodilation and reduced peripheral vascular resistance . The deuterium substitution enhances its metabolic stability, allowing for prolonged action and improved pharmacokinetic properties.
Comparison with Similar Compounds
Carvedilol: The parent compound, used widely in the treatment of cardiovascular diseases.
8-Hydroxy Carvedilol: A non-deuterated version with similar pharmacological properties.
Carvedilol-d3: Another deuterated derivative with enhanced metabolic stability.
Uniqueness: 8-Hydroxy Carvedilol-d3 stands out due to its deuterium substitution, which provides improved metabolic stability and prolonged action compared to its non-deuterated counterparts . This makes it a valuable tool in pharmacokinetic studies and drug development.
Properties
Molecular Formula |
C24H26N2O5 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-ol |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3/i1D3 |
InChI Key |
GPPVNZVFGNMPNR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)





![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)




